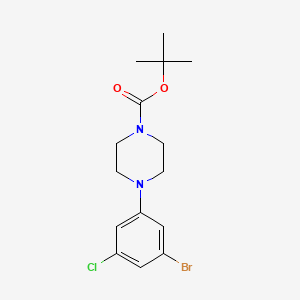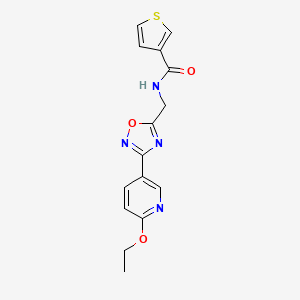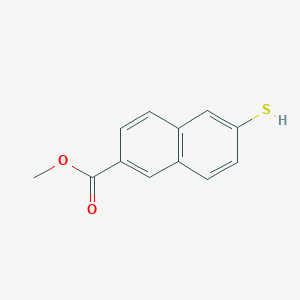![molecular formula C13H13ClN2O3S B2807213 1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-68-6](/img/structure/B2807213.png)
1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also includes a 5-chlorothiophene-2-carbonyl group and an azetidin-3-yl group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The azetidin-2-one ring, which is a part of the azetidin-3-yl group in the compound, has been used as a building block for the synthesis of amino acids, alkaloids, and toxoids .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered pyrrolidine ring, a four-membered azetidin-3-yl ring, and a five-membered 5-chlorothiophene-2-carbonyl group . The inherent rigidity of these rings and the presence of heteroatoms such as nitrogen and sulfur contribute to the structural diversity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group . The pyrrolidine-2,5-dione ring, in particular, has been found to be a versatile scaffold for the synthesis of a variety of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
- Research has explored the ring-opening reactions of related compounds, highlighting the diverse potential of pyrrolidine derivatives in chemical synthesis (Šafár̆ et al., 2000).
- The synthesis of pyrrolidine-2,4-diones and derivatives has been studied, demonstrating their versatility in chemical reactions (Mulholland et al., 1972).
- Novel pyrrolidine derivatives have been synthesized and analyzed, contributing to the understanding of their structural properties (Lv et al., 2013).
Pharmacological and Biological Applications
- Studies have been conducted on the receptor activity of pyrrolidine derivatives, indicating their potential in pharmacological applications (Obniska et al., 2006).
- The antidepressant and nootropic properties of certain pyrrolidine derivatives have been investigated, suggesting their use in CNS-related therapies (Thomas et al., 2016).
Material Science and Crystallography
- The crystal structure of related pyrrolidine compounds has been determined, aiding in the understanding of their material properties (Mathusalini et al., 2015).
Anticonvulsant Properties
- Research has focused on the anticonvulsant properties of pyrrolidine derivatives, offering insights into their potential therapeutic uses (Obniska et al., 2005).
Computational Studies
- Computational studies have been conducted to understand the equilibrium geometry and electronic structure of certain pyrrolidine derivatives, contributing to the knowledge of their chemical behavior (Boobalan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound “1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” could be further explored for its potential applications in medicinal chemistry. The versatility of the pyrrolidine-2,5-dione ring, the azetidin-3-yl group, and the 5-chlorothiophene-2-carbonyl group could be leveraged to design new compounds with different biological profiles .
Propriétés
IUPAC Name |
1-[[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-2-1-9(20-10)13(19)15-5-8(6-15)7-16-11(17)3-4-12(16)18/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKEDQWTQQZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

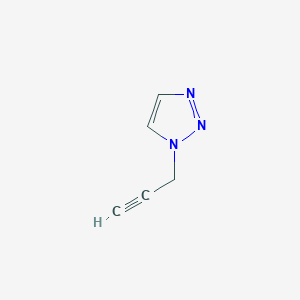
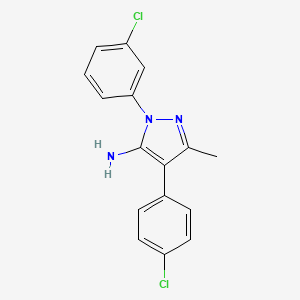
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)
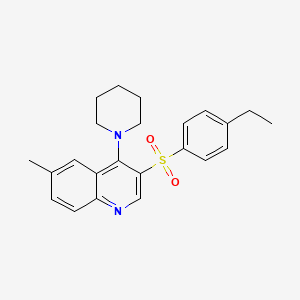
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)
![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)

